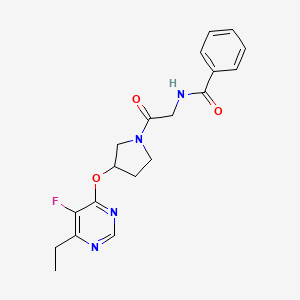
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is an intricate organic compound featuring a benzamide core linked to a substituted pyrrolidine and a fluorinated pyrimidine moiety. This multi-functional compound displays interesting chemical properties and offers a wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves a series of multi-step organic reactions:
Formation of 6-ethyl-5-fluoropyrimidine: : Ethylation of 5-fluoropyrimidine under basic conditions.
Ether Formation: : Introduction of the pyrrolidine ring by etherification of the ethyl-fluoropyrimidine with a pyrrolidine derivative.
Amide Bond Formation: : Coupling of the intermediate with benzoyl chloride or a benzamide derivative under amide-forming conditions, typically employing dehydrating agents such as EDCI or HATU.
Industrial Production Methods
Industrial production may involve large-scale synthesis with optimization for yield and purity:
Bulk Chemical Synthesis: : Employing continuous flow reactors to enhance reaction kinetics.
Catalytic Processes: : Use of catalysts to improve efficiency and selectivity.
Purification: : Utilizing chromatography and crystallization techniques for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, affecting the pyrrolidine ring or the ethyl group on the pyrimidine.
Reduction: : Selective reduction can modify the functional groups while retaining the core structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the pyrimidine and benzamide rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, KMnO₄.
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens, alkyl halides under acidic or basic conditions.
Major Products
Oxidation Products: : Modified pyrrolidine or pyrimidine derivatives.
Reduction Products: : Hydrogenated intermediates.
Substitution Products: : Halo- or alkyl-substituted benzamide or pyrimidine derivatives.
Scientific Research Applications
Chemistry
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology
The compound has applications in studying biochemical pathways, particularly those involving pyrimidine metabolism.
Medicine
Potential therapeutic uses include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
Used as an intermediate in the production of advanced pharmaceuticals and agrochemicals due to its stable and reactive nature.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism depends on its specific application:
Enzymatic Inhibition: : It may act as an inhibitor of enzymes involved in nucleotide synthesis or protein function.
Receptor Binding: : Binding to cellular receptors could modulate biological pathways.
Comparison with Similar Compounds
Unique Features
The presence of a fluorinated pyrimidine provides a unique combination of chemical stability and biological activity.
The benzamide structure offers the potential for varied interactions with biological targets.
List of Similar Compounds
6-ethyl-5-fluoropyrimidine: : Shares the pyrimidine core.
N-(pyrrolidin-1-yl)benzamide: : Similar benzamide and pyrrolidine combination but lacks the fluorinated pyrimidine.
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide stands out due to its multifunctional structure, which lends itself to diverse chemical reactions and applications across various fields.
Properties
IUPAC Name |
N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-2-15-17(20)19(23-12-22-15)27-14-8-9-24(11-14)16(25)10-21-18(26)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSFBWACZIITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

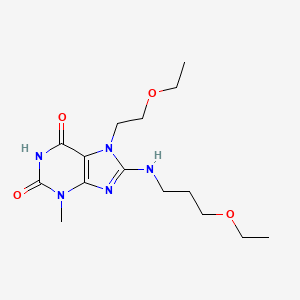
![1-methyl-4-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]piperazine](/img/structure/B2754798.png)


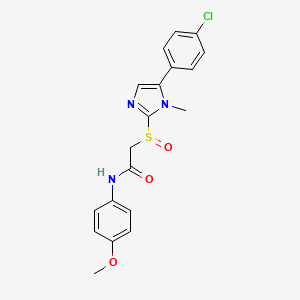
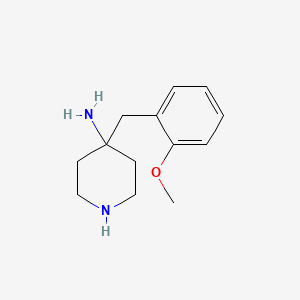
![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)

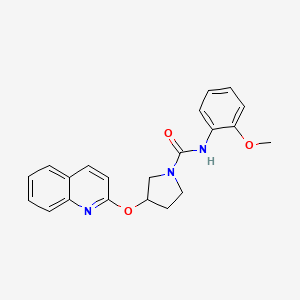
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide](/img/structure/B2754812.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzylthio)acetamide](/img/structure/B2754815.png)
![N'-benzyl-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2754816.png)
![N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B2754817.png)
